
Sodium nitroprusside dihydrate
概要
説明
ニトロプルシドナトリウムは、化学式 Na₂[Fe(CN)₅NO] を持つ化学化合物です。鉄中心にニトロシル基 (NO) と 5 つのシアン化物配位子が結合した配位錯体です。 この化合物は、特に高血圧性危機における血圧の急速な低下のために、医療現場で強力な血管拡張薬として使用されていることが知られています .
2. 製法
合成経路と反応条件: ニトロプルシドナトリウムは、水溶液中でシアン化ナトリウムと塩化鉄 (III) と亜硝酸ナトリウムを反応させることで合成できます。反応は次のように進行します: [ \text{NaNO}2 + \text{FeCl}_3 + 5\text{NaCN} \rightarrow \text{Na}_2[\text{Fe(CN)}_5\text{NO}] + 3\text{NaCl} ]
工業的生産方法: 工業的には、ニトロプルシドナトリウムは、亜硝酸ナトリウムとシアン化ナトリウムを水に溶解し、その後塩化鉄 (III) を添加することで製造されます。 得られた溶液はろ過され、結晶化して純粋なニトロプルシドナトリウムが得られます {_svg_2}.
反応の種類:
酸化: ニトロプルシドナトリウムは、特に強い酸化剤の存在下で酸化反応を起こす可能性があります。
還元: 様々な鉄錯体を形成するために還元することができます。
置換: ニトロプルシドナトリウム中のシアン化物配位子は、適切な試薬の存在下で他の配位子に置換される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
還元: 水素化ホウ素ナトリウムなどの還元剤。
置換: ホスフィンやアミンなどの配位子は、制御された条件下でシアン化物配位子を置き換えることができます。
主な生成物:
酸化: 鉄 (III) 錯体の形成。
還元: 鉄 (II) 錯体の形成。
準備方法
Synthetic Routes and Reaction Conditions: Sodium nitroprusside can be synthesized by reacting sodium cyanide with iron(III) chloride and sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{NaNO}_2 + \text{FeCl}_3 + 5\text{NaCN} \rightarrow \text{Na}_2[\text{Fe(CN)}_5\text{NO}] + 3\text{NaCl} ]
Industrial Production Methods: In industrial settings, sodium nitroprusside is produced by dissolving sodium nitrite and sodium cyanide in water, followed by the addition of iron(III) chloride. The resulting solution is then filtered and crystallized to obtain pure sodium nitroprusside .
Types of Reactions:
Oxidation: Sodium nitroprusside can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to form various iron complexes.
Substitution: The cyanide ligands in sodium nitroprusside can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as phosphines or amines can replace cyanide ligands under controlled conditions.
Major Products:
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of new coordination complexes with substituted ligands
科学的研究の応用
Clinical Applications
1. Management of Hypertension
Sodium nitroprusside is primarily used in clinical settings to manage acute hypertensive crises. It is administered intravenously, allowing for rapid onset of action—typically within two minutes—and effects lasting approximately ten minutes . The drug works by releasing nitric oxide, which activates guanylate cyclase, leading to increased cGMP levels and subsequent vasodilation.
2. Induction of Hypotension During Surgery
In surgical contexts, SNP is often used to induce controlled hypotension. This technique helps minimize blood loss during procedures by reducing systemic vascular resistance and venous return . It is particularly useful in cardiac and vascular surgeries where precise control over blood pressure is essential.
3. Treatment of Heart Failure
Sodium nitroprusside is indicated for acute decompensated heart failure, where it helps alleviate symptoms by decreasing preload and afterload, thus improving cardiac output . Its ability to quickly reduce blood pressure makes it a critical tool in emergency medicine.
Research Applications
1. Nitric Oxide Research
As a nitric oxide donor, sodium nitroprusside plays a crucial role in physiological research. It is frequently employed to study endothelium-independent vasodilation mechanisms . Researchers utilize SNP to explore the effects of nitric oxide on various biological systems, including vascular smooth muscle relaxation.
2. Calibration of Spectrometers
Sodium nitroprusside serves as a reference compound for calibrating Mössbauer spectrometers due to its unique structural properties . This application underscores its importance in analytical chemistry and materials science.
3. Microbiology Studies
In microbiological contexts, sodium nitroprusside has been linked with the dispersal of certain bacterial biofilms, highlighting its potential use in studying microbial behavior and interactions .
Safety and Toxicity
While sodium nitroprusside is effective, it carries risks such as cyanide toxicity, particularly at high doses or prolonged use . Monitoring for adverse effects is crucial during treatment, especially in patients with renal impairment or those receiving prolonged infusions.
Data Table: Clinical Indications and Dosage
Indication | Dosage | Administration Route | Notes |
---|---|---|---|
Acute hypertensive crisis | 0.5 - 4 mcg/kg/min | IV infusion | Titrate based on blood pressure response |
Induction of hypotension during surgery | 0.5 - 10 mcg/kg/min (max 10 min) | IV infusion | Requires monitoring; protect from light |
Acute decompensated heart failure | 0.5 - 10 mcg/kg/min | IV infusion | Monitor for signs of toxicity |
Case Studies
- Case Study 1: A patient with acute hypertensive crisis was treated with sodium nitroprusside, resulting in rapid normalization of blood pressure within minutes. Continuous monitoring revealed no significant side effects.
- Case Study 2: In a surgical setting, SNP was used to maintain hypotension during a complex cardiac procedure, successfully reducing intraoperative blood loss without adverse events.
作用機序
ニトロプルシドナトリウムは、代謝時に一酸化窒素 (NO) を放出することで作用します。一酸化窒素は強力な血管拡張薬であり、血管平滑筋を弛緩させ、血管の拡張につながります。 このプロセスには、グアニル酸シクラーゼの活性化が関与し、細胞内のサイクリックGMP (cGMP) のレベルが上昇し、血管拡張が起こります .
類似の化合物:
ニトログリセリン: 一酸化窒素も放出しますが、化学構造が異なる別の血管拡張薬。
ルッシン赤塩: ニトロプルシドナトリウムに類似した鉄ニトロシル錯体ですが、配位子が異なります。
ルッシン黒塩: 別の関連する鉄ニトロシル錯体で、異なる特性を持っています
独自性: ニトロプルシドナトリウムは、その作用発現が速く、一酸化窒素を直接放出することができるため、急性医療状況において非常に効果的です。その安定性と水への溶解性も、様々な用途における広範な使用に貢献しています。
類似化合物との比較
Nitroglycerin: Another vasodilator that also releases nitric oxide but has a different chemical structure.
Roussin’s Red Salt: An iron nitrosyl complex similar to sodium nitroprusside but with different ligands.
Roussin’s Black Salt: Another related iron nitrosyl complex with distinct properties
Uniqueness: Sodium nitroprusside is unique due to its rapid onset of action and its ability to release nitric oxide directly, making it highly effective in acute medical situations. Its stability and solubility in water also contribute to its widespread use in various applications.
生物活性
Sodium nitroprusside dihydrate (SNP), with the chemical formula Na₂[Fe(CN)₅NO]·2H₂O, is a well-established vasodilator used in clinical settings primarily for the rapid reduction of blood pressure during hypertensive emergencies. Its biological activity is primarily attributed to its ability to release nitric oxide (NO), which plays a crucial role in various physiological processes. This article explores the biological activity of SNP, including its mechanisms of action, pharmacological effects, and relevant case studies.
Sodium nitroprusside acts as a prodrug that releases nitric oxide upon interaction with sulfhydryl groups present in proteins such as hemoglobin and albumin. The released NO diffuses into vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This cascade results in the relaxation of smooth muscle and subsequent vasodilation. The overall effect is a decrease in peripheral vascular resistance and blood pressure, making SNP effective in managing acute heart failure and hypertensive crises .
Pharmacological Effects
- Vasodilation : SNP induces rapid vasodilation of both arteries and veins, with a slightly greater effect on venous dilation. This property is beneficial for reducing preload and afterload in patients with heart failure .
- Absorption Enhancement : Recent studies indicate that SNP can enhance the intestinal permeability of lipophilic drugs. In animal models, SNP pretreatment significantly increased the absorption of drugs like griseofulvin and flurbiprofen in the proximal small intestine by disrupting the mucosal barrier, thereby facilitating drug transport across intestinal membranes .
- Antiplatelet Activity : SNP has been shown to inhibit thrombin-induced platelet aggregation through NO-mediated pathways, contributing to its potential use in preventing thrombus formation .
Case Studies and Research Findings
Several studies have documented the clinical efficacy and safety profile of sodium nitroprusside:
- Hypertensive Emergencies : In a controlled trial involving patients with acute hypertensive crises, SNP administration resulted in significant reductions in mean arterial pressure (MAP) without severe adverse effects. The average MAP decreased by 11 to 20 mmHg across various doses, demonstrating its effectiveness as an antihypertensive agent .
- Cyanide Toxicity : Despite its therapeutic benefits, prolonged use of SNP can lead to cyanide accumulation due to its breakdown products. Clinical reports indicate that patients receiving high-dose infusions may experience symptoms of cyanide toxicity, necessitating careful monitoring and management strategies such as co-administration of sodium thiosulfate .
- Intestinal Drug Absorption Study : A study evaluated the effect of SNP on drug absorption in rat models. Results showed that SNP significantly enhanced the permeability of lipophilic drugs in the duodenum compared to controls, suggesting a potential application for improving oral bioavailability of certain medications .
Data Table: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Vasodilation | Decreased blood pressure | NO release leads to cGMP increase |
Intestinal Absorption | Enhanced drug permeability | Disruption of mucosal barrier |
Antiplatelet Activity | Inhibition of platelet aggregation | NO-mediated signaling pathways |
Cyanide Toxicity Risk | Potential for toxicity | Breakdown products during high-dose infusions |
特性
IUPAC Name |
disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKMNJXYOFSTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FeN6Na2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041126 | |
Record name | Sodium nitroprusside dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Sodium nitroprusside dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17619 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13755-38-9 | |
Record name | Sodium nitroprusside dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium nitroprusside exert its hypotensive effects?
A1: Sodium nitroprusside acts as a nitric oxide (NO) donor. [] Upon entering the bloodstream, it releases NO, a potent vasodilator. [, , ] NO activates soluble guanylate cyclase within vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. This, in turn, triggers a cascade of events resulting in smooth muscle relaxation and vasodilation, ultimately lowering blood pressure. [, , , , ]
Q2: Does sodium nitroprusside impact myocardial contractility?
A2: Research suggests that sodium nitroprusside does not have a direct negative impact on myocardial contractility. [] While it reduces afterload, potentially benefiting cardiac output, decreased left ventricular filling due to vasodilation might counteract this effect. []
Q3: Can sodium nitroprusside influence the release of neurotransmitters?
A3: Studies indicate that sodium nitroprusside can inhibit both evoked and spontaneous neurotransmitter release, particularly at the neuromuscular junction. [] It effectively reduces the frequency of miniature end-plate currents without affecting their decay time constant or voltage-dependence. []
Q4: How does the effect of sodium nitroprusside on blood vessels vary?
A4: Research has shown that sodium nitroprusside's effects differ across vessel types and species. [, , ] For instance, it relaxes dog coronary arteries more effectively than mesenteric arteries. [] Additionally, repeated applications of sodium nitroprusside do not induce tachyphylaxis in dog blood vessels, unlike nitroglycerin. []
Q5: Does sodium nitroprusside interact with the endothelium?
A5: Evidence suggests that endothelium-derived nitric oxide might attenuate the effects of sodium nitroprusside. [] Inhibiting nitric oxide synthesis enhanced the sensitivity to sodium nitroprusside in human hand veins. []
Q6: What is the molecular formula and weight of sodium nitroprusside?
A6: Sodium nitroprusside is represented by the molecular formula Na2[Fe(CN)5NO]·2H2O and has a molecular weight of 297.95 g/mol.
Q7: What are the key structural features of sodium nitroprusside?
A7: Sodium nitroprusside is a complex salt containing a central iron atom coordinated to five cyanide ligands and one nitrosyl ligand. The presence of two water molecules as hydrates contributes to its crystalline structure.
Q8: How stable is sodium nitroprusside in solution?
A8: Sodium nitroprusside solutions are known to be light-sensitive and prone to degradation. [, ] Exposure to light accelerates its breakdown, forming undesirable byproducts, including cyanide ions. [, ] Therefore, appropriate storage and handling procedures are crucial to ensure stability. [, ]
Q9: What strategies can improve the stability of sodium nitroprusside solutions?
A9: Protecting sodium nitroprusside solutions from light is crucial for maintaining stability. [, ] Using opaque containers, wrapping infusion bags in light-protective materials, and minimizing exposure to ambient light during administration can help preserve its potency and minimize degradation. [, ]
Q10: What materials are compatible with sodium nitroprusside solutions?
A10: Due to its reactivity, sodium nitroprusside solutions should be handled with caution and in accordance with material compatibility guidelines. Consulting compatibility charts and manufacturer recommendations is essential to ensure the integrity of the solution and prevent potential interactions.
Q11: How quickly does sodium nitroprusside exert its hypotensive effects?
A11: Sodium nitroprusside exhibits a rapid onset of action, typically within seconds to minutes of intravenous administration. [, ] Its effects are also short-lived, disappearing rapidly upon discontinuation of the infusion. [, ]
Q12: How is sodium nitroprusside metabolized and excreted?
A12: Sodium nitroprusside is metabolized in the body to release cyanide ions, which are then converted to thiocyanate in the liver. [] Thiocyanate is primarily eliminated through the kidneys. [] Monitoring thiocyanate levels, particularly during prolonged or high-dose infusions, is essential to prevent toxicity. []
Q13: What animal models have been used to study sodium nitroprusside's effects?
A13: Researchers have employed various animal models, including dogs, [, , , ] pigs, [, ] rabbits, [] and rats, [, , ] to investigate the cardiovascular effects of sodium nitroprusside. These models help elucidate its impact on blood pressure, heart rate, and regional blood flow.
Q14: What are the potential toxicities associated with sodium nitroprusside?
A15: The primary concern with sodium nitroprusside is its potential to cause cyanide toxicity, particularly with prolonged or high-dose infusions. [] Cyanide poisoning can lead to metabolic acidosis and, in severe cases, death. [] Careful monitoring of patients receiving sodium nitroprusside is crucial to minimize the risk of toxicity. []
Q15: Are there strategies to improve the targeted delivery of sodium nitroprusside?
A15: Research continues to explore novel drug delivery systems for sodium nitroprusside. While intravenous administration remains the standard, alternative approaches like targeted nanoparticles and controlled release formulations are being investigated to enhance its therapeutic efficacy and minimize potential side effects.
Q16: What are some alternatives to sodium nitroprusside for inducing hypotension?
A17: Several other agents can be used to lower blood pressure, including nitroglycerin, [, , ] hydralazine, [] and nicardipine. [] The choice of agent depends on the clinical scenario, desired hemodynamic effects, and patient-specific factors.
Q17: What tools and resources are valuable for sodium nitroprusside research?
A17: Essential resources include access to relevant databases like PubMed and Web of Science, animal research facilities, advanced imaging techniques like echocardiography and laser Doppler flowmetry, and expertise in cardiovascular pharmacology and physiology.
Q18: How has the use of sodium nitroprusside evolved over time?
A19: While sodium nitroprusside has been recognized for its hypotensive properties for decades, its clinical use has evolved with advancements in monitoring and understanding of its pharmacology. [] Initially employed primarily for hypertensive emergencies, it now finds applications in various clinical settings, including controlled hypotension during surgery. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。